molecular formula C5H12N2NaO8P2 B1264862 Zoledronate trisodium CAS No. 165800-08-8

Zoledronate trisodium

Cat. No.: B1264862
CAS No.: 165800-08-8
M. Wt: 313.09 g/mol
InChI Key: ZCLGDGCXHLIVAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Zoledronate trisodium is synthesized through a multi-step chemical process. The synthesis begins with the reaction of imidazole with phosphorus trichloride and acetic acid to form an intermediate compound. This intermediate is then reacted with phosphorous acid to produce zoledronic acid .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions. The process includes the purification of the final product to ensure its efficacy and safety for medical use .

Chemical Reactions Analysis

Types of Reactions: Zoledronate trisodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of zoledronic acid derivatives with altered pharmacological properties .

Scientific Research Applications

Zoledronate trisodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high potency and long duration of action. It is administered as an intravenous infusion, which allows for less frequent dosing compared to oral bisphosphonates . This makes it particularly useful for patients who have difficulty adhering to daily or weekly oral medication regimens .

Properties

CAS No.

165800-08-8

Molecular Formula

C5H12N2NaO8P2

Molecular Weight

313.09 g/mol

IUPAC Name

pentadecasodium;hydroxy-(1-hydroxy-2-imidazol-1-yl-1-phosphonatoethyl)phosphinate;dihydrate

InChI

InChI=1S/C5H10N2O7P2.Na.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;1H2

InChI Key

ZCLGDGCXHLIVAS-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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